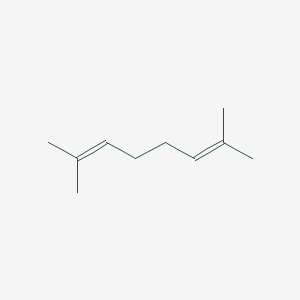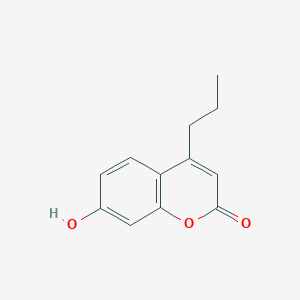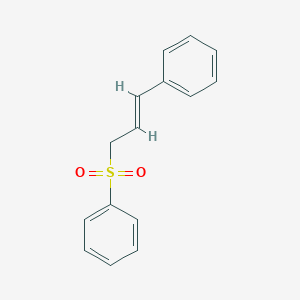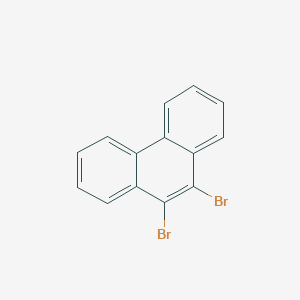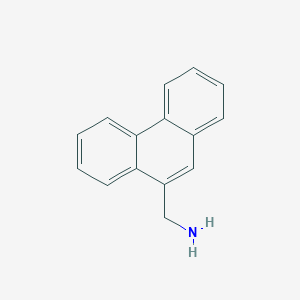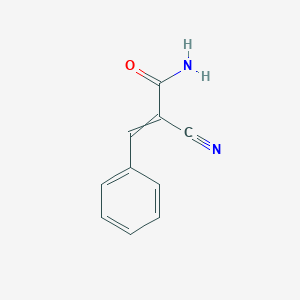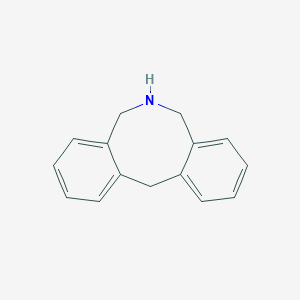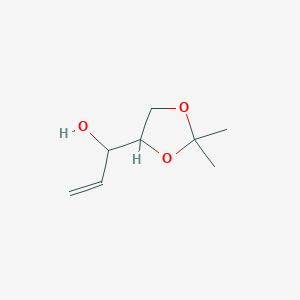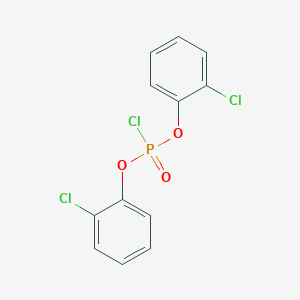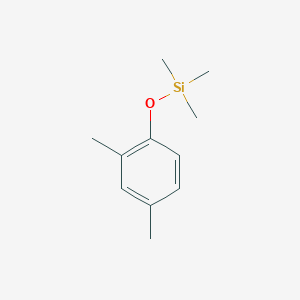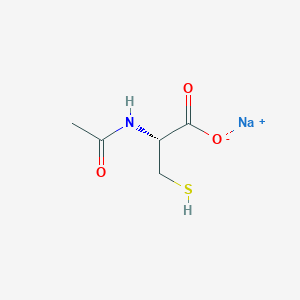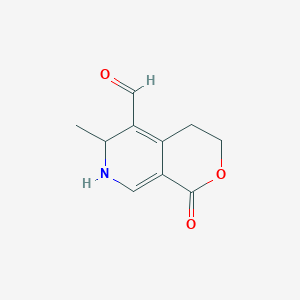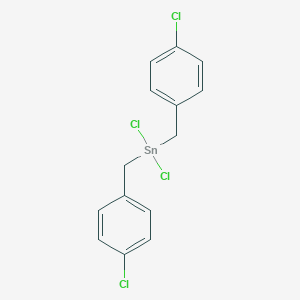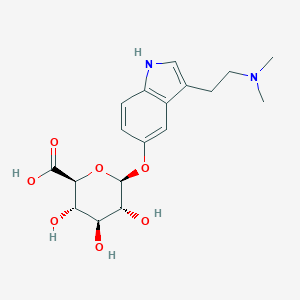
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, also known as 5-HTP-DG, is a derivative of serotonin that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized by the addition of a glucuronic acid molecule to 5-hydroxytryptamine, a neurotransmitter that plays a role in regulating mood, appetite, and sleep.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves its conversion to serotonin in the brain. Once inside the brain, the compound is hydrolyzed by the enzyme glucuronidase, which removes the glucuronic acid molecule and releases 5-hydroxytryptamine. This molecule then undergoes decarboxylation to form serotonin, which can bind to serotonin receptors and modulate neurotransmitter activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine are largely related to its ability to increase serotonin levels in the brain. Serotonin is involved in the regulation of mood, appetite, and sleep, and alterations in serotonin levels have been linked to a variety of psychiatric and neurological disorders. By increasing serotonin levels, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine may have therapeutic effects in these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has several advantages for use in lab experiments. It is a water-soluble compound that can be easily purified using chromatography techniques. Additionally, its ability to cross the blood-brain barrier makes it a useful tool for investigating the role of serotonin in the brain. However, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine also has limitations, including its relatively short half-life and the potential for variability in its effects due to individual differences in the activity of glucuronidase.
Zukünftige Richtungen
There are several potential future directions for research on N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine. One area of investigation could focus on its use as a treatment for depression and other mood disorders. Additionally, studies could explore the potential therapeutic effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine in other neurological and psychiatric conditions, such as anxiety, schizophrenia, and Parkinson's disease. Finally, research could investigate the use of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine as a tool for studying the role of serotonin in the brain and the mechanisms underlying its effects on behavior and cognition.
Synthesemethoden
The synthesis of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves the enzymatic addition of glucuronic acid to 5-hydroxytryptamine. This reaction is catalyzed by the enzyme UDP-glucuronic acid transferase, which transfers the glucuronic acid molecule from UDP-glucuronic acid to the hydroxyl group of 5-hydroxytryptamine. The resulting product, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, is a water-soluble compound that can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to cross the blood-brain barrier and increase serotonin levels in the brain. This has led to investigations into its potential use as a treatment for depression, anxiety, and other mood disorders.
Eigenschaften
CAS-Nummer |
17598-73-1 |
|---|---|
Produktname |
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |
Molekularformel |
C18H24N2O7 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O7/c1-20(2)6-5-9-8-19-12-4-3-10(7-11(9)12)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-4,7-8,13-16,18-19,21-23H,5-6H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1 |
InChI-Schlüssel |
WWCGYOHFQQBADT-RNGZQALNSA-N |
Isomerische SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Andere CAS-Nummern |
17598-73-1 |
Synonyme |
DMGUHT N,N-dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



